molecular formula C12H11NO4 B8708643 1,4-Naphthalenedione, 5-amino-2,3-dimethoxy- CAS No. 60892-43-5

1,4-Naphthalenedione, 5-amino-2,3-dimethoxy-

Cat. No. B8708643
Key on ui cas rn: 60892-43-5
M. Wt: 233.22 g/mol
InChI Key: OQVILJAJKOSRIP-UHFFFAOYSA-N
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Patent
US04442127

Procedure details

Hydrazine (4.0 ml, 125 mmol of 97%) was added dropwise, over a 2 hour period, to a stirred mixture of the captioned compound of Preparation 2 (19.9 g, 75.6 mmol), 5% palladium on carbon (10 g) and ethanol (750 ml) in a nitrogen atmosphere. The catalyst was filtered off through a celite pad that was washed with hot ethanol (2×300 ml). The combined filtrate and washings were concentrated to dryness in vacuo and the residue recrystallized from water:ethanol (1.5:1) giving 14.6 g of 2,3-dimethoxy-5-amino-1,4-naphthoquinone, mp 116°-117°.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
2
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
NN.CC(C)(C)[CH2:5][O:6][C:7]1[C:8](=[O:27])[C:9]2[C:14]([C:15](=[O:23])[C:16]=1[O:17][CH2:18]C(C)(C)C)=[C:13]([N+:24]([O-])=O)[CH:12]=[CH:11][CH:10]=2>[Pd].C(O)C>[CH3:5][O:6][C:7]1[C:8](=[O:27])[C:9]2[C:14]([C:15](=[O:23])[C:16]=1[O:17][CH3:18])=[C:13]([NH2:24])[CH:12]=[CH:11][CH:10]=2

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
NN
Name
2
Quantity
19.9 g
Type
reactant
Smiles
CC(COC=1C(C2=CC=CC(=C2C(C1OCC(C)(C)C)=O)[N+](=O)[O-])=O)(C)C
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through a celite pad that
WASH
Type
WASH
Details
was washed with hot ethanol (2×300 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings were concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from water:ethanol (1.5:1)

Outcomes

Product
Name
Type
product
Smiles
COC=1C(C2=CC=CC(=C2C(C1OC)=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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